molecular formula C12H15F3N2O2S B11781005 1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine

1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine

Cat. No.: B11781005
M. Wt: 308.32 g/mol
InChI Key: NQXOFNKGEKNQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine is a chemical compound with the molecular formula C12H15F3N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The trifluoromethyl group attached to the benzyl moiety imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzyl chloride and piperazine.

    Nucleophilic Substitution: The 3-(trifluoromethyl)benzyl chloride undergoes nucleophilic substitution with piperazine to form 1-(3-(trifluoromethyl)benzyl)piperazine.

    Sulfonylation: The resulting 1-(3-(trifluoromethyl)benzyl)piperazine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involving G-protein coupled receptors or ion transport mechanisms, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)piperazine: A structurally similar compound with a trifluoromethyl group attached to the phenyl ring instead of the benzyl moiety.

    1-(4-(Trifluoromethyl)benzyl)piperazine: Another analog with the trifluoromethyl group at the para position on the benzyl ring.

Uniqueness

1-((3-(Trifluoromethyl)benzyl)sulfonyl)piperazine is unique due to the presence of both the trifluoromethyl group and the sulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15F3N2O2S

Molecular Weight

308.32 g/mol

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]piperazine

InChI

InChI=1S/C12H15F3N2O2S/c13-12(14,15)11-3-1-2-10(8-11)9-20(18,19)17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2

InChI Key

NQXOFNKGEKNQJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.